molecular formula C12H23ClO2Si B14263861 Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane CAS No. 141577-83-5

Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane

Cat. No.: B14263861
CAS No.: 141577-83-5
M. Wt: 262.85 g/mol
InChI Key: ZDDSYYTWIYVCEH-UHFFFAOYSA-N
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Description

Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane is an organosilicon compound with the chemical formula C₁₀H₁₉ClSi. It is a colorless or pale yellow liquid, insoluble in water at room temperature, but soluble in non-polar solvents such as ether and aromatic hydrocarbons . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane typically involves the reaction of 2-(cyclohex-3-en-1-yl)ethyl alcohol with chlorodiethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process .

Chemical Reactions Analysis

Types of Reactions

Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane involves its ability to form stable bonds with organic and inorganic substrates. The compound interacts with molecular targets through its reactive chlorine and ethoxy groups, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane is unique due to its specific combination of a cyclohexenyl group and diethoxy groups, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specialized chemical syntheses and industrial applications .

Properties

CAS No.

141577-83-5

Molecular Formula

C12H23ClO2Si

Molecular Weight

262.85 g/mol

IUPAC Name

chloro-(2-cyclohex-3-en-1-ylethyl)-diethoxysilane

InChI

InChI=1S/C12H23ClO2Si/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-6,12H,3-4,7-11H2,1-2H3

InChI Key

ZDDSYYTWIYVCEH-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1CCC=CC1)(OCC)Cl

Origin of Product

United States

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